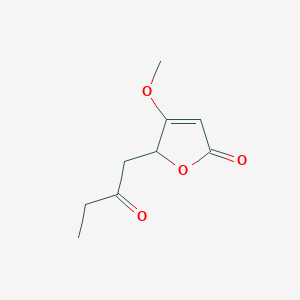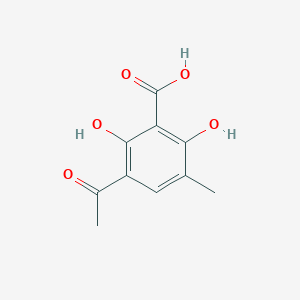
Clavatoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavatoic acid is a natural product found in Myxotrichum stipitatum with data available.
Applications De Recherche Scientifique
Plant Growth Regulation
Clavatoic acid, isolated from Myxotrichum stipitatum, has been found to exhibit significant plant growth regulatory activity. In lettuce seedlings, this compound inhibited root growth to 52% of the control at a concentration of 100 mg/L (Kimura et al., 2002).
Antibacterial Properties
A study on Aspergillus clavatus AS-107, an endophytic fungus derived from Ascidian, revealed that this compound derivatives possess potent antibacterial activities against both human and aquatic pathogens, such as Aeromonas hydrophilia and Pseudomonas aeruginosa (Song et al., 2019).
Biosynthesis and Molecular Genetics
This compound is noted for its role in clavulanic acid biosynthesis. Studies on Streptomyces clavuligerus have focused on identifying the gene clusters involved in clavulanic acid biosynthesis, of which this compound is a part (Liras & Rodríguez-García, 2000). Another study highlighted the role of ORF17 in the clavulanic acid biosynthesis gene cluster, which catalyzes the formation of N-Glycyl-clavaminic acid, a precursor to clavulanic acid (Arulanantham et al., 2006).
Intercellular Signaling in Plants
Research has also delved into the role of small peptides like this compound in plant intercellular signaling. These peptides, including CLAVATA3/ESR-related (CLE) peptides, regulate vital plant processes such as vascular development and meristem formation (Sawa et al., 2006).
Chemical Reactions and Structural Diversity
This compound has been studied for its role in increasing the structural diversity of natural products. It acts as an active form, undergoing reactions like Michael addition with ortho-quinone methide as the acceptor, coupling with various natural products under mild conditions (Liao et al., 2019).
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15) |
Clé InChI |
NIVOTSZWKATDPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Synonymes |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid clavatoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
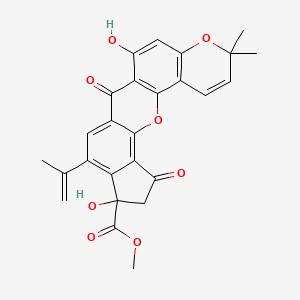
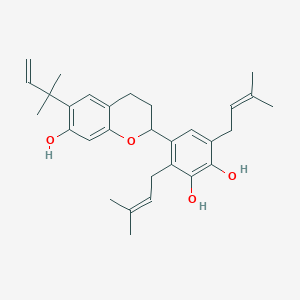
![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

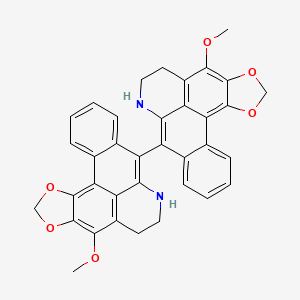
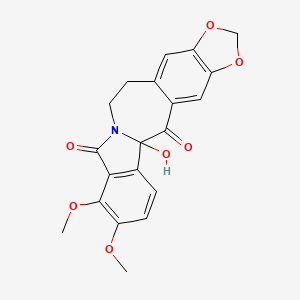
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)
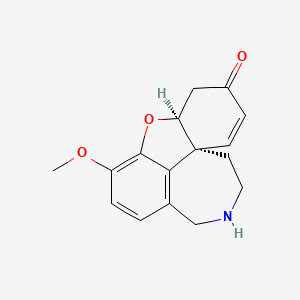
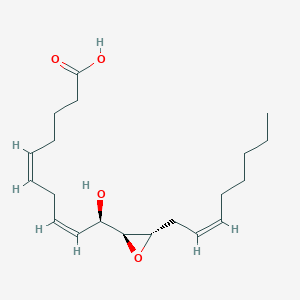
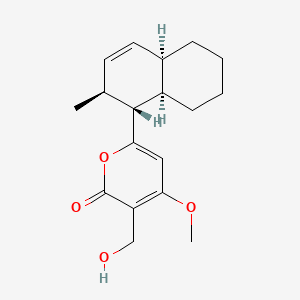
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)

